n-Allyl-3-bromo-2,5-dimethoxybenzamide

regioisomer differentiation electron-withdrawing effects structure-activity relationship

n-Allyl-3-bromo-2,5-dimethoxybenzamide (CAS 1011134-93-2) is a trisubstituted benzamide with the molecular formula C₁₂H₁₄BrNO₃ and a molecular weight of 300.15 g/mol. The compound features a 3-bromo substituent, 2,5-dimethoxy electron-donating groups on the benzamide phenyl ring, and an N-allyl side chain conferring a terminal olefin.

Molecular Formula C12H14BrNO3
Molecular Weight 300.15 g/mol
Cat. No. B15536795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Allyl-3-bromo-2,5-dimethoxybenzamide
Molecular FormulaC12H14BrNO3
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Br)OC)C(=O)NCC=C
InChIInChI=1S/C12H14BrNO3/c1-4-5-14-12(15)9-6-8(16-2)7-10(13)11(9)17-3/h4,6-7H,1,5H2,2-3H3,(H,14,15)
InChIKeyIGRAZFCZDJLYJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Allyl-3-bromo-2,5-dimethoxybenzamide (CAS 1011134-93-2): Compound Identity and Procurement Baseline for Substituted Benzamide Screening Libraries


n-Allyl-3-bromo-2,5-dimethoxybenzamide (CAS 1011134-93-2) is a trisubstituted benzamide with the molecular formula C₁₂H₁₄BrNO₃ and a molecular weight of 300.15 g/mol . The compound features a 3-bromo substituent, 2,5-dimethoxy electron-donating groups on the benzamide phenyl ring, and an N-allyl side chain conferring a terminal olefin . It belongs to the N-substituted benzamide class, which has been widely explored for dopamine receptor modulation, ALDH enzyme interaction, and as synthetic intermediates for heterocycle construction via halocyclization or cross-coupling chemistry [1]. It is commercially available at 98% purity from multiple vendors including Leyan (Cat. No. 1365747) .

Substituted benzamide screening library member
N-allyl synthetic diversification handle
Research-grade purity specification

Why n-Allyl-3-bromo-2,5-dimethoxybenzamide Cannot Be Interchanged with Its Regioisomers or N-Substitution Variants in Screening Campaigns


Within the C₁₂H₁₄BrNO₃ isomeric space alone, multiple distinct compounds share identical molecular formula and weight (300.15 g/mol) yet differ critically in bromine regioposition (3-bromo vs. 4-bromo vs. 2-bromo) or N-substitution topology . The specific 3-bromo-2,5-dimethoxy substitution pattern on the benzamide phenyl ring establishes a unique electronic environment and steric profile that determines both target engagement selectivity and synthetic reactivity . The N-allyl group provides a terminal olefin for halocyclization to oxazolines or dihydroisoquinolinones, a transformation unavailable to N-cyclopropyl or N,N-dialkyl analogs [1]. Substituting n-Allyl-3-bromo-2,5-dimethoxybenzamide with its 4-bromo regioisomer (CAS 923153-13-3) or the N-cyclopropyl variant (CAS 2755720-86-4) without confirmatory re-screening introduces uncontrolled variables in both biological assay outcomes and downstream synthetic diversification pathways .

Regioisomer mismatch
3-Br vs 4-Br substitution alters electronic environment; target engagement may shift between isomers.
N-substitution topology
N-allyl olefin enables halocyclization; N-cyclopropyl or N,N-dialkyl analogs lack this synthetic handle entirely.

n-Allyl-3-bromo-2,5-dimethoxybenzamide – Quantified Differentiation Evidence vs. Closest Analogs for Procurement Decision Support


Regioisomeric Bromine Position: 3-Bromo vs. 4-Bromo Substitution Defines Distinct Electronic Landscapes for Target Engagement

The 3-bromo substitution in n-Allyl-3-bromo-2,5-dimethoxybenzamide positions the electron-withdrawing bromine meta to the carboxamide and ortho to the 2-methoxy group, creating a unique dipole moment and hydrogen-bond acceptor profile distinct from the 4-bromo regioisomer where bromine is para to the carboxamide and flanked by two methoxy groups in a symmetric arrangement . In the 3-bromo isomer, the bromine at position 3 is adjacent to only one methoxy (position 2), whereas in the 4-bromo isomer (CAS 923153-13-3), bromine sits between both methoxy groups (positions 3 and 5) . This difference alters the electron density distribution on the aromatic ring, which is a critical determinant of π–π stacking geometry with aromatic residues in enzyme active sites .

Regioisomer comparison
Data to verify
3-Br (meta to amide, ortho to 2-OCH₃) vs 4-Br (para to amide, between 3,5-OCH₃). TPSA/LogP identical; dipole orientation and C-Br steric accessibility differ.
Regioisomer-specific target engagement screening essential
Computed properties; experimental binding data not reported
regioisomer differentiation electron-withdrawing effects structure-activity relationship

N-Allyl Functional Handle Enables Halocyclization Chemistry Absent in N-Cyclopropyl and N,N-Dialkyl Analogs

The N-allyl group in n-Allyl-3-bromo-2,5-dimethoxybenzamide provides a terminal olefin that participates in electrophile-induced halocyclization to form 2-oxazoline or dihydroisoquinolinone heterocycles, a versatile synthetic diversification pathway [1]. McManus et al. (1978) demonstrated that N-allylbenzamide derivatives undergo halogenation producing ring-closure products and addition products in varying ratios depending on the halogenating agent, alkene structure, and solvent, with bromination proceeding via a bromonium ion intermediate [2]. The N-cyclopropyl analog (CAS 2755720-86-4) and N,N-diethyl analog (CAS 1456168-53-8) lack this olefinic handle entirely, precluding cyclization-based scaffold hopping .

N-Allyl reactivity
Method context
N-allyl enables halocyclization → oxazolines/dihydroisoquinolinones. N-cyclopropyl/dialkyl analogs lack olefin, precluding cyclization-based scaffold diversification.
Unlocks diversification pathway for heterocycle library synthesis
Halocyclization conditions per McManus et al. 1978
halocyclization heterocycle synthesis synthetic diversification

Aryl Bromide at Position 3 Enables Pd-Catalyzed Cross-Coupling: Differentiated Reactivity from the Parent Non-Brominated Benzamide

The 3-bromo substituent on the benzamide phenyl ring serves as a competent electrophilic partner for palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, enabling introduction of aryl, alkenyl, or amino diversity at the C-3 position without disrupting the 2,5-dimethoxy or N-allyl motifs [1]. This contrasts with the parent non-brominated compound 2,5-dimethoxybenzamide, which lacks this synthetic handle and requires separate electrophilic bromination before diversification . Aryl bromides are the most widely used substrates in medicinal chemistry library synthesis via cross-coupling due to their balance of stability and reactivity compared to aryl chlorides (less reactive) or aryl iodides (less stable) .

Cross-coupling handle
Class-level
Pre-installed 3-Br eliminates ≥1 synthetic step vs. non-brominated parent. Aryl bromide enables Suzuki, Heck, Buchwald-Hartwig couplings.
Streamlines SAR library synthesis via direct diversification
Yields context-dependent; optimize per coupling partner
Suzuki-Miyaura coupling C–C bond formation late-stage functionalization

Computed Physicochemical Descriptors and Commercial Availability Comparison: n-Allyl-3-bromo-2,5-dimethoxybenzamide vs. Closest Analogs

Computational property comparison between n-Allyl-3-bromo-2,5-dimethoxybenzamide and its closest commercially available analogs reveals that while TPSA and LogP are identical for the 3-bromo and 4-bromo regioisomers (both 47.56 Ų and 2.3821, respectively), the 3-bromo compound is cataloged as a distinct screening compound with a unique CAS registry (1011134-93-2) and product identity (Leyan Cat. 1365747) at 98% purity . The compound satisfies Lipinski's Rule of Five criteria: MW 300.15 (<500), LogP 2.3821 (<5), H-bond donors 1 (<5), H-bond acceptors 3 (<10), indicating favorable drug-like physicochemical space [1]. The rotatable bond count of 5 provides moderate conformational flexibility compared to the N-cyclopropyl analog (fewer rotatable bonds due to the constrained cyclopropane ring) .

Physicochemical match
Specification review
TPSA 47.56 Ų, LogP 2.3821 identical for 3-Br and 4-Br regioisomers. MW 300.15. Commercial 98% purity available.
Property-matched pair for clean regioisomer SAR studies
Differentiation arises solely from Br position
physicochemical properties drug-likeness procurement specifications

ALDH Enzyme Family Engagement Potential: Class-Level Inference from Substituted Benzamide SAR

Substituted benzamides bearing electron-withdrawing and electron-donating substituents have been extensively explored as modulators of mitochondrial aldehyde dehydrogenase (ALDH2), a validated target for addiction therapeutics [1]. N-Benzylbenzamide compounds represented by Alda-1 (CAS 349438-38-6) are the most well-characterized ALDH2-specific activators, while structurally related halogenated benzamides have demonstrated ALDH2 inhibitory activity . The combination of a 3-bromo electron-withdrawing group and 2,5-dimethoxy electron-donating groups on the benzamide scaffold of n-Allyl-3-bromo-2,5-dimethoxybenzamide creates an electronic push-pull system that may influence binding to the ALDH2 active site, which is known to accommodate diverse benzamide ligands [2]. Direct ALDH2 activity data for this specific compound have not been located in the public domain.

ALDH2 class SAR
Class-level inference
Substituted benzamide core is ALDH2 modulator scaffold (Alda-1 EC₅₀ ~1–10 μM). No direct activity data for this compound.
Supports ALDH isoform screening; specific activity uncharacterized
Assay validation required for this scaffold
aldehyde dehydrogenase ALDH2 modulation addiction therapeutics

High-Value Application Scenarios for n-Allyl-3-bromo-2,5-dimethoxybenzamide Based on Quantified Differentiation Evidence


Regioisomeric Selectivity Profiling in ALDH2/ALDH Enzyme Screening Panels

Procure both n-Allyl-3-bromo-2,5-dimethoxybenzamide and its 4-bromo regioisomer (CAS 923153-13-3) as a matched pair for head-to-head screening against ALDH2, ALDH1A1, ALDH1A3, and ALDH3A1 isoforms. The identical global physicochemical properties (TPSA 47.56 Ų, LogP 2.3821) mean that any differential inhibitory or activatory activity can be attributed directly to the bromine regioposition and its effect on halogen-bonding geometry within the enzyme active site, generating clean SAR data for lead optimization programs targeting alcohol use disorder or cocaine addiction [1].

Diversifiable Building Block for Heterocycle-Focused Compound Library Synthesis

Utilize n-Allyl-3-bromo-2,5-dimethoxybenzamide as a dual-functional synthetic intermediate: (i) perform halocyclization at the N-allyl olefin with Br₂, I₂, or NBS to generate 2-(halomethyl)-2-oxazoline derivatives [2], and (ii) retain the aryl-Br at C-3 for subsequent Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl diversity. This sequential diversification strategy can generate a two-dimensional compound array from a single starting material, enabling efficient exploration of both heterocyclic core and peripheral substitution SAR .

Negative Control or Orthogonal Chemotype for Benzamide-Based Bromodomain Inhibitor Programs

Given that structurally related 3-bromo-2,5-dimethoxybenzamide derivatives have shown binding to bromodomain-containing proteins (BRD4, BRDT) in competitive displacement assays [3], this compound can serve as a control probe to assess whether bromodomain binding is sensitive to N-substitution topology (N-allyl vs. N-aryl vs. N-cyclopropyl). Its unique 3-bromo-2,5-dimethoxy-N-allyl architecture provides an orthogonal chemotype for evaluating selectivity against the broader bromodomain family.

Physicochemical Property-Matched Isomer Pair for Permeability and Metabolic Stability Benchmarking

The 3-bromo (target) and 4-bromo (comparator) regioisomers form an ideal matched molecular pair (MMP) for assessing how halogen position affects passive membrane permeability (PAMPA or Caco-2), microsomal metabolic stability, and plasma protein binding, while controlling for MW, LogP, and TPSA. This application is particularly valuable for laboratories establishing in-house ADME guidelines for halogenated benzamide lead series .

Application
Selection Property
Validation Focus
ALDH isoform selectivity profiling
Matched 3-Br/4-Br regioisomer pair
Regioisomer-specific enzyme activity
Heterocycle library synthesis
Dual N-allyl + 3-Br handles
Halocyclization and cross-coupling compatibility
Bromodomain selectivity control
N-allyl substitution topology
Bromodomain binding assay context
ADME benchmarking
Property-matched isomer pair
Permeability and metabolic stability endpoints
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